![molecular formula C9H11FINO B13274302 1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B13274302.png)
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol is an organic compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluoro group, an iodophenyl group, and an amino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-fluoro-3-chloropropan-2-ol with 4-iodoaniline. The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodophenyl group can be reduced to form a phenyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-fluoro-3-[(4-iodophenyl)amino]propan-2-one.
Reduction: Formation of 1-fluoro-3-[(4-phenyl)amino]propan-2-ol.
Substitution: Formation of 1-azido-3-[(4-iodophenyl)amino]propan-2-ol or 1-thio-3-[(4-iodophenyl)amino]propan-2-ol.
Scientific Research Applications
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodophenyl group can facilitate its incorporation into radiolabeled compounds for imaging purposes. The amino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-[(4-bromophenyl)amino]propan-2-ol: Similar structure but with a bromophenyl group instead of an iodophenyl group.
1-Fluoro-3-[(4-chlorophenyl)amino]propan-2-ol: Similar structure but with a chlorophenyl group instead of an iodophenyl group.
1-Fluoro-3-[(4-methylphenyl)amino]propan-2-ol: Similar structure but with a methylphenyl group instead of an iodophenyl group.
The uniqueness of this compound lies in the presence of the iodophenyl group, which can impart distinct chemical and physical properties, such as increased molecular weight and potential for radiolabeling.
Properties
Molecular Formula |
C9H11FINO |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
1-fluoro-3-(4-iodoanilino)propan-2-ol |
InChI |
InChI=1S/C9H11FINO/c10-5-9(13)6-12-8-3-1-7(11)2-4-8/h1-4,9,12-13H,5-6H2 |
InChI Key |
QYOZFSMSTHKLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(CF)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


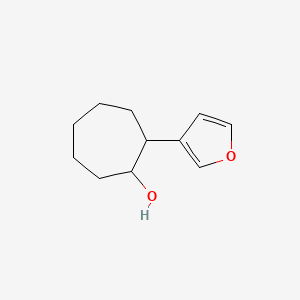
![tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate](/img/structure/B13274230.png)
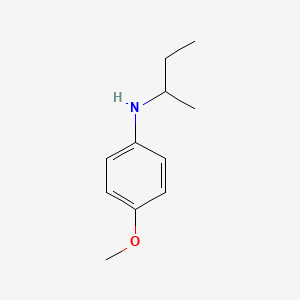
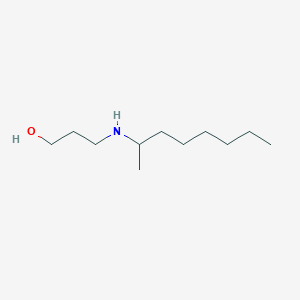
amine](/img/structure/B13274245.png)
![3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13274247.png)
![2-{[(2-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13274254.png)
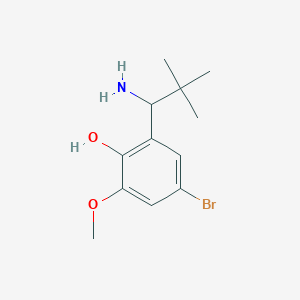

![3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine](/img/structure/B13274269.png)
![N-[1-(4-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13274276.png)
amine](/img/structure/B13274293.png)
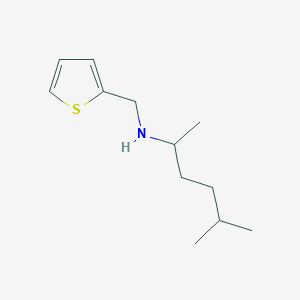
amine](/img/structure/B13274301.png)
